Superior Potency Against the NSD2-PWWP1 Domain Compared to UNC6934 and A1H7Z
Nsd2-IN-1 demonstrates a biochemical IC50 of 0.11 μM for inhibiting the NSD2-PWWP1 domain [1]. This represents a 9.9-fold improvement in potency over UNC6934, a widely used NSD2-PWWP1 antagonist, which exhibits an IC50 of 1.09 μM in a comparable NanoBRET assay measuring disruption of the NSD2-PWWP1/H3K36me2 nucleosome interaction [2]. Furthermore, Nsd2-IN-1 is more potent than the chemical probe A1H7Z (compound 34, pIC50 = 8.2), which was previously reported as the most potent NSD2-PWWP1 binder but did not reduce cellular H3K36me2 levels [3]. The higher potency of Nsd2-IN-1 allows for the use of lower concentrations in cellular assays, which can help to minimize potential off-target effects associated with higher compound doses.
| Evidence Dimension | Biochemical Potency (IC50) against NSD2-PWWP1 Domain |
|---|---|
| Target Compound Data | IC50 = 0.11 μM |
| Comparator Or Baseline | UNC6934: IC50 = 1.09 μM; A1H7Z (Cpd 34): pIC50 = 8.2 |
| Quantified Difference | Nsd2-IN-1 is ~10-fold more potent than UNC6934. |
| Conditions | Nsd2-IN-1: Biochemical assay (J Med Chem 2022). UNC6934: NanoBRET assay in U2OS cells. |
Why This Matters
Greater potency reduces the required working concentration, minimizing solvent toxicity and potential off-target engagement in cellular assays.
- [1] Li N, Yang H, Liu K, Zhou L, Huang Y, Cao D, Li Y, Sun Y, Yu A, Du Z, Yu F, Zhang Y, Wang B, Geng M, Li J, Xiong B, Xu S, Huang X, Liu T. Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors. J Med Chem. 2022;65(13):9459-9477. doi:10.1021/acs.jmedchem.2c00709 View Source
- [2] UNC6934 Probe Report. Structural Genomics Consortium (SGC). Available from: https://www.thesgc.org/chemical-probes/UNC6934 View Source
- [3] Identification of Novel Potent NSD2-PWWP1 Ligands Using Structure-Based Design and Computational Approaches. Chemical Probes Portal: Probe A1H7Z. 2024. View Source
